molecular formula C50H52FeP2 B6288918 (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% CAS No. 494227-33-7

(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%

Cat. No.: B6288918
CAS No.: 494227-33-7
M. Wt: 770.7 g/mol
InChI Key: IDRVINOGJFWZOP-CHKASDEDSA-N
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Description

(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% is a useful research compound. Its molecular formula is C50H52FeP2 and its molecular weight is 770.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% is 770.289361 g/mol and the complexity rating of the compound is 1010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Rhodium and Ferrocene Ligands in Catalysis : Rhodium complexes, including those with ferrocene ligands, are pivotal in catalysis for both laboratory and industrial processes. The unique properties of ferrocene, when integrated into ligands, enhance the efficiency and selectivity of rhodium-catalyzed reactions. This ongoing research underscores the potential of ferrocene derivatives in sustainable chemistry, advocating for further exploration of ferrocene-phosphine ligands in asymmetric catalysis (Medici et al., 2021).

Asymmetric Catalysis with Ferrocene Phosphane Ligands : Chiral ferrocene derivatives, including phosphane ligands, are highlighted for their effectiveness in asymmetric transition metal-catalyzed reactions. These ligands offer a mix of phosphorus with other donor atoms, creating additional asymmetry around the metal center, thus potentially increasing stereoinduction. This application suggests a promising avenue for the specific compound , highlighting its potential utility in enhancing asymmetric catalysis (Tomá et al., 2014).

Material Science and Surface Functionalization

Phosphonic Acid Applications : The broader category of phosphonic acids, to which phosphine derivatives can be related, illustrates the versatility of these compounds in material science. Applications range from drug design and bone targeting to surface functionalization and the creation of supramolecular materials. This diversity underscores the potential utility of (R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine in various research fields beyond catalysis, including chemistry, biology, and physics (Sevrain et al., 2017).

Mechanism of Action

Target of Action

Walphos SL-W009-1 and Walphos SL-W009-2, also known as ®-(+)-1-[®-2-(2’-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, are part of the Walphos ligand family . These compounds primarily target alkenes and ketones in their role as ligands for hydrogenation catalysts .

Mode of Action

These compounds interact with their targets through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond of the alkenes and ketones, resulting in the formation of new compounds. The Walphos ligands facilitate this reaction by acting as a chiral auxiliary, which allows the reaction to proceed in a way that preferentially produces one enantiomer over the other .

Biochemical Pathways

The asymmetric hydrogenation of alkenes and ketones facilitated by Walphos ligands affects the metabolic pathways of these compounds. The resulting changes can lead to the production of different metabolites, potentially impacting various biological processes. For example, one of the Walphos ligands was used in the hydrogenation of 2-methylcinnamic acid, resulting in the formation of ®-2-methyl-3-phenylpropanoic acid .

Pharmacokinetics

Their primary role is to facilitate chemical reactions, after which they may be recovered and reused .

Result of Action

The action of Walphos SL-W009-1 and Walphos SL-W009-2 results in the enantioselective synthesis of various compounds. For instance, one of the Walphos ligands was used to transform 2,4-pentanedione quantitatively and diastereoselectively into (S,S)-2,4-pentanediol with 98% enantiomeric excess .

Properties

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVINOGJFWZOP-CHKASDEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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